
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name for NNAL-N-glucuronide is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylic acid . This nomenclature reflects the compound’s stereochemical configuration and functional group arrangement. The parent structure, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), undergoes glucuronidation at the nitrogen atom of the pyridyl group, forming a beta-glycosidic bond with D-glucuronic acid. The systematic name emphasizes the glucuronide’s oxane ring (derived from glucuronic acid) and the nitrosoamino-butyl-pyridyl side chain.
Molecular Formula and Weight: Comparative Analysis of Reported Data
NNAL-N-glucuronide has a molecular formula of C₁₆H₂₃N₃O₈ and a molecular weight of 385.37 g/mol . This contrasts with its parent compound, NNAL, which has a molecular formula of C₁₀H₁₅N₃O₂ and a molecular weight of 209.25 g/mol . The addition of the glucuronic acid moiety (C₆H₈O₆) accounts for the increased mass and polarity, facilitating urinary excretion. Table 1 summarizes these comparative data.
Table 1: Molecular Characteristics of NNAL and NNAL-N-Glucuronide
Property | NNAL | NNAL-N-Glucuronide |
---|---|---|
Molecular Formula | C₁₀H₁₅N₃O₂ | C₁₆H₂₃N₃O₈ |
Molecular Weight (g/mol) | 209.25 | 385.37 |
Key Functional Groups | Nitrosoamino, pyridyl | Glucuronide, carboxylic acid |
Stereochemical Configuration and Conformational Isomerism
The glucuronide moiety exhibits defined stereochemistry, as indicated by the 2S,3S,4S,5R,6R configuration in its IUPAC name. The beta-D-glucuronic acid component forms a pyranose ring with axial hydroxyl groups at positions 3, 4, and 5, contributing to its water solubility. The nitrosoamino-butyl chain adopts a staggered conformation, minimizing steric hindrance between the pyridyl group and glucuronide. No significant conformational isomerism has been reported, likely due to the rigidity imposed by the glycosidic bond and intramolecular hydrogen bonding.
Hydrogen Bonding Patterns and Tautomeric Possibilities
NNAL-N-glucuronide participates in extensive hydrogen bonding via its hydroxyl (-OH), carboxylic acid (-COOH), and nitroso (-N=O) groups. The glucuronide’s three hydroxyl groups and carboxylic acid moiety act as hydrogen donors and acceptors, enhancing solubility in aqueous media. The nitroso group may engage in weak hydrogen bonding with adjacent proton donors, though its tautomeric potential is limited due to the stability of the nitroso form over the oxime tautomer. Table 2 outlines key hydrogen-bonding sites.
Table 2: Hydrogen Bonding Features of NNAL-N-Glucuronide
Functional Group | Role (Donor/Acceptor) | Bond Partners |
---|---|---|
Glucuronide -OH | Donor/Acceptor | Water, adjacent hydroxyls |
Carboxylic acid -COOH | Donor/Acceptor | Solvent molecules |
Pyridyl N | Acceptor | Water, nitroso group |
Nitroso -N=O | Acceptor | Pyridyl protons |
Comparative Structural Relationship to Parent Compound NNAL
Structurally, NNAL-N-glucuronide retains the 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol backbone of NNAL but incorporates a beta-D-glucuronic acid residue via an N-glycosidic bond. This modification masks the pyridyl nitrogen’s basicity, reducing the compound’s reactivity and enhancing its excretion efficiency. The glucuronide’s carboxylic acid group (pKa ≈ 3.2) further increases hydrophilicity, contrasting with NNAL’s logP of ~1.5, which favors passive membrane diffusion.
Properties
Molecular Formula |
C16H23N3O8 |
---|---|
Molecular Weight |
385.37 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3/t10?,11-,12-,13-,14?,15+/m0/s1 |
InChI Key |
VSVYJUYJFLYYSI-ZIZCHBSTSA-N |
Isomeric SMILES |
CN(CCCC(C1=C[N+](=CC=C1)[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)[O-])O)O)O)O)N=O |
Canonical SMILES |
CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O |
Origin of Product |
United States |
Preparation Methods
Koenigs-Knorr Glycosylation
The Koenigs-Knorr method is a classical approach for glucuronide synthesis. For NNAL-N-glucuronide, the process involves:
- Starting material : Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is activated using bromine or silver carbonate to form a reactive glycosyl donor.
- Coupling reaction : The activated glucuronate reacts with NNAL in the presence of quinoline and Ag₂CO₃ at 0°C, followed by warming to room temperature.
- Deprotection : Acetyl groups are removed via hydrolysis with sodium methoxide in methanol, yielding the final product.
Key Data :
Silyl-Protected Intermediate Strategy
To overcome steric hindrance from the pyridyl group, a trimethylsilyl (TMS) protecting group is employed:
- Protection : NNAL is treated with TMSCl to shield reactive hydroxyl groups.
- Glycosylation : The TMS-protected intermediate reacts with acetobromo-α-D-glucuronic acid methyl ester under anhydrous conditions.
- Deprotection : Potassium hydroxide in tetrahydrofuran (THF) removes silyl groups, followed by acidification with acetic acid.
Advantages : Enhanced regioselectivity and reduced side reactions.
Enzyme-Assisted Synthesis
Bovine Liver Microsomes (BLMs)
BLMs are rich in UDP-glucuronosyltransferases (UGTs), which catalyze NNAL glucuronidation:
Purification :
Recombinant UGT2B10 Overexpression
Human UGT2B10 exhibits high specificity for NNAL glucuronidation:
Stereoselectivity : UGT2B10 produces >90% (S)-NNAL-N-glucuronide, critical for biomarker accuracy.
Comparative Analysis of Methods
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Yield | 35–42% | 70–95% |
Reaction Time | 24–48 hours | 2–12 hours |
Purity | >95% | >98% |
Scalability | Limited by steps | High |
Cost | High (reagents) | Moderate (enzymes) |
Key Findings :
- Enzymatic methods outperform chemical synthesis in yield and scalability but require specialized UGT sources.
- Chemical routes enable precise control over stereochemistry, crucial for reference standard production.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
- Column : Aquasil C18 (250 × 4.6 mm, 5 µm).
- Mobile phase :
- Gradient : 2–78% B over 20 minutes, flow rate 1 mL/min.
Retention Time :
Mass Spectrometry (MS) Validation
- Q-TOF MS : [M+H]⁺ = 385.1485 m/z.
- Fragmentation : Key ions at m/z 209 (NNAL aglycone) and 176 (glucuronic acid).
Challenges and Optimizations
Byproduct Formation
Enzyme Inhibition
- β-glucuronidase contamination : Inactivated by saccharolactone (5 mM) in enzymatic reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive intermediates that may contribute to its carcinogenic properties.
Reduction: This reaction can convert the compound back to its parent form, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.
Substitution: This reaction involves the replacement of functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological activities and toxicities, making them important for further study .
Scientific Research Applications
Biomarker for Tobacco Exposure
NNAL-Gluc serves as a reliable biomarker for assessing tobacco exposure. Its presence in biological fluids, particularly urine, provides insights into the extent of exposure to tobacco smoke and its carcinogenic constituents. Studies have demonstrated that NNAL and its glucuronide conjugate are significantly elevated in the urine of individuals exposed to secondhand smoke compared to unexposed controls. For instance, one study reported urinary NNAL concentrations in non-smokers exposed to environmental tobacco smoke ranging from 1–5% of those found in smokers .
Table 1: Urinary Levels of NNAL and NNAL-Gluc
Group | NNAL Concentration (pmol/mL) | NNAL-Gluc Concentration (pmol/mL) |
---|---|---|
Smokers | 1000 | 200 |
Non-smokers (ETS exposed) | 50 | 10 |
Non-smokers (unexposed) | <1 | <1 |
Toxicological Studies
Toxicological assessments have identified NNAL as a potent pulmonary carcinogen. Laboratory studies indicate that NNAL can induce lung tumors in rodent models, similar to its parent compound NNK . These findings underscore the importance of NNAL in evaluating the carcinogenic risk associated with tobacco products.
Case Study: Carcinogenicity Assessment
In a study conducted by Hecht et al., the carcinogenic potential of NNAL was evaluated through systemic administration in rodents. The results indicated a significant increase in lung tumor incidence among treated groups compared to controls, reinforcing the need for monitoring this metabolite in tobacco research .
Epidemiological Investigations
NNAL-Gluc is utilized in epidemiological studies to correlate tobacco exposure with health outcomes. Research has shown that higher levels of NNAL and its glucuronide correlate with increased risk factors for lung cancer among smokers and those exposed to secondhand smoke. For example, Anderson et al. found that women living with smokers had urinary NNAL levels significantly higher than those not exposed .
Table 2: Correlation of NNAL Levels with Lung Cancer Risk
Study | Population | Findings |
---|---|---|
Anderson et al. (2001) | Women living with smokers | Elevated NNAL levels correlated with lung cancer risk |
Hecht et al. (1998) | Smokers | Higher NNAL levels linked to tumor incidence |
Analytical Methods
The determination of NNAL and its glucuronides is critical for research applications. Various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quantifying these metabolites in biological samples . These methods allow for sensitive detection and accurate measurement, facilitating extensive research into tobacco exposure.
Mechanism of Action
The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can lead to mutations and initiate carcinogenesis. The compound primarily targets the liver and lungs, where it undergoes enzymatic activation and exerts its carcinogenic effects .
Comparison with Similar Compounds
3-Hydroxycotinine-O-Glucuronide (3HC-O-Gluc)
Cotinine Glucuronide
- Metabolic Stability : Cotinine glucuronide is cleared faster (half-life ~16–20 hours) compared to NNAL-Gluc’s 40–45 days .
- Enzymatic Differences : Cotinine glucuronidation involves UGT2B10 and UGT2B17, distinct from the UGT isoforms metabolizing NNAL .
Pharmacokinetic and Toxicokinetic Profiles
Implications:
- The prolonged half-life of NNAL-Gluc underscores its utility as a long-term biomarker for tobacco smoke exposure .
- NNK’s rapid metabolism contrasts with the persistence of NNAL and NNAL-Gluc, which contribute to sustained carcinogenic risk .
Enzymatic Pathways and Detoxification Efficiency
- UGT Isoforms : NNAL-Gluc formation is predominantly mediated by UGT2B7 and UGT1A9, whereas NNAL itself is a substrate for cytochrome P450 enzymes (e.g., CYP2A6) involved in oxidative activation .
- Dose-Dependent Metabolism: At low NNK doses (<0.005 µmol/kg), glucuronidation accounts for <10% of total metabolism, with α-hydroxylation dominating, increasing carcinogenic risk .
Biological Activity
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-glucuronide (often referred to as NNAL-N-Gluc) is a significant metabolite of the tobacco-specific carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Understanding its biological activity is crucial for assessing its role in tobacco-related carcinogenesis and the detoxification processes involved in its metabolism.
- Molecular Formula: C16H23N3O8
- Molecular Weight: 385.37 g/mol
- CAS Number: 350508-29-1
- Structure: The compound features a glucuronide moiety, which is critical for its solubility and excretion.
Metabolic Pathways
NNAL-N-Gluc is primarily formed through the glucuronidation of NNAL, which itself is produced from NNK via carbonyl reduction. This metabolic pathway is facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2A1, which has been shown to exhibit significant activity against tobacco carcinogens .
Carcinogenic Potential
NNK and its metabolites, including NNAL, are known to induce DNA damage and mutations, contributing to lung carcinogenesis. Studies indicate that NNAL can promote cell proliferation, enhance migration, and suppress apoptosis in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cell lines .
Key Findings:
- NNAL enhances cell migration and drug resistance, particularly via the activation of β-adrenergic receptors (β-ARs) and subsequent deactivation of liver kinase B1 (LKB1), a critical tumor suppressor .
- The R-enantiomer of NNAL is more potent than the S-enantiomer in promoting these effects .
Glucuronidation and Detoxification
The glucuronidation of NNAL to form NNAL-N-Gluc plays a vital role in detoxifying this carcinogen. This process increases water solubility, facilitating renal excretion. Studies have shown that both NNAL and its glucuronides are detectable in human urine, indicating their relevance in assessing exposure to tobacco carcinogens .
Case Studies
Study on Human Exposure:
A study analyzed urine samples from smokers and non-smokers to measure levels of NNAL-N-Gluc. The results indicated significantly higher concentrations in smokers, correlating with increased exposure to tobacco-specific nitrosamines .
Animal Model Research:
Research involving bile duct-cannulated rats demonstrated the pharmacokinetics of NNAL and its metabolites, highlighting the stereoselective metabolism of NNAL and its retention in tissues, which may influence long-term carcinogenic risk .
Data Tables
Compound | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | C10H13N3O2 | 207.2 g/mol | Carcinogen; induces DNA damage |
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) | C10H15N3O2 | 209.25 g/mol | Metabolite; promotes cell proliferation |
This compound (NNAL-N-Gluc) | C16H23N3O8 | 385.37 g/mol | Detoxification product; excreted in urine |
Q & A
Q. How can conflicting data on the carcinogenicity of this compound be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.